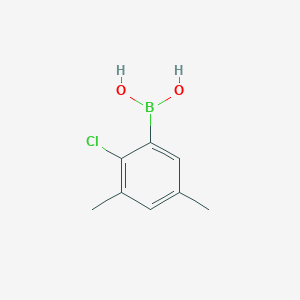

(2-クロロ-3,5-ジメチルフェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Chloro-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are generally stable, readily prepared, and environmentally benign, making them important to organic synthesis . They are used as reactants in palladium-catalyzed Suzuki coupling reactions .

Synthesis Analysis

The synthesis of “(2-Chloro-3,5-dimethylphenyl)boronic acid” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethyl borate . This forms the ester, which is then hydrolyzed to produce the boronic acid . Protodeboronation of pinacol boronic esters is also possible, utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “(2-Chloro-3,5-dimethylphenyl)boronic acid” is C8H10BClO2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-3,5-dimethylphenyl)boronic acid”, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical and Chemical Properties Analysis

Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are generally stable and easy to handle .科学的研究の応用

- ボロン酸の役割: (2-クロロ-3,5-ジメチルフェニル)ボロン酸は、SMカップリングにおける有機ホウ素試薬として機能します。 その穏やかな反応条件と官能基耐性により、複雑な分子の構築に役立ちます .

- ユースケース: この化合物は、修飾アリクオート336と組み合わせると、共抽出剤として作用します。 これらは一緒に、キシロース、グルコース、およびフルクトースを水溶液から抽出することを容易にします .

- 求核性が低い変種: この化合物は、特定の部位へのアリール付加を防ぐために、フェニルリチウムの代わりに使用できます。 たとえば、インドリジジン化合物の合成に使用されてきました .

鈴木・宮浦カップリング

糖の抽出

プロト脱ボロン化反応

作用機序

Target of Action

The primary target of (2-Chloro-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

(2-Chloro-3,5-dimethylphenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Chloro-3,5-dimethylphenyl)boronic acid, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its solubility in water is slight , which may affect its absorption and distribution in biological systems.

Result of Action

The primary result of the action of (2-Chloro-3,5-dimethylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Chloro-3,5-dimethylphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction typically needs to be carried out under controlled conditions to ensure efficacy and stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-chloro-3,5-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUWKGWESJHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)

![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)

![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)